molecular formula C7H9Cl2N3 B8218319 2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine

2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine

Cat. No. B8218319
M. Wt: 206.07 g/mol
InChI Key: MKOAJICWQJCFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cell Differentiation

2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine is used in the synthesis of compounds with potential cardiogenetic activity. A one-pot protocol was developed for functionalizing the 1,3,5-triazine core, starting from 2,4,6-trichloro-1,3,5-triazine, which is an important precursor. This synthesis process is crucial for producing compounds that may influence cell differentiation (Linder, Schnürch, & Mihovilovic, 2018).

Substituted Triazines Synthesis

The chemical is also used in creating substituted 2-amino-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazines. These derivatives are synthesized from 2-chloro-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazine, demonstrating the versatility of triazine derivatives in chemical synthesis (Popov et al., 1999).

Study of Nucleophilic Substitution Reactions

In another study, nucleophilic substitution reactions of 2,4,6-tris(trinitromethyl)-1,3,5-triazine with primary amines and hexamethyldisilazane were explored. This research helps in understanding the rotational barriers and structural properties of triazine derivatives, including this compound (Shastin et al., 1995).

Structural Characterization in Synthesis

The chemical is also integral in the synthesis and structural characterization of highly substituted triazine rings. These processes are important for designing novel triazine molecules with potential applications in various fields, highlighting the adaptability of triazine chemistry (Werlé et al., 2017).

Hydrogen-Bond Network Studies

The compound's derivatives are studied for their hydrogen-bond network properties, which are crucial for understanding the molecular interactions and potential applications in catalysis or material science (Xiao, Pöthig, & Hintermann, 2015).

Reactivity Studies

Research on the reactivity of triazine derivatives, such as 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, expands our understanding of biologically active compounds, demonstrating the versatility of triazine chemistry in medicinal chemistry (Mironovich & Shcherbinin, 2014).

Application in Material Science

Triazine derivatives are also used in material science, as seen in the study of the structure of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine. This research provides insights into the stability and properties of materials based on triazine chemistry (Shastin et al., 2006).

properties

IUPAC Name

2-tert-butyl-4,6-dichloro-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-7(2,3)4-10-5(8)12-6(9)11-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOAJICWQJCFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolved cyanuric chloride (4.2 g, 22.9 mmol) and CuI (0.22 g, 1.1 mmol) in anhydrous THF (12 mL) and cooled to −10° C. under N2. Added tert-butylmagnesium chloride (1.0M in THF, 25.4 mL) slowly over 20 min. Added saturated NH4Cl (5 mL) and warmed reaction to room temperature. Extracted mixture with CH2Cl2 (4×75 mL). Washed organic layer with water (35 mL) and saturated NaCl (35 mL) then dried (Na2SO4) and concentrated. Purified the product by filtration through a pad of silica gel eluting with CH2Cl2 to give the title compound (1.5 g) as a yellow oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine
Reactant of Route 2
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine
Reactant of Route 3
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine
Reactant of Route 4
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine
Reactant of Route 5
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine
Reactant of Route 6
2-(Tert-butyl)-4,6-dichloro-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.